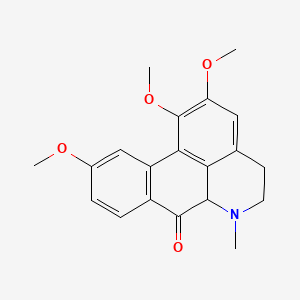
1,2,10-Trimethoxy-7-oxoaporphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,10-Trimethoxy-7-oxoaporphine is an aporphine alkaloid, a class of naturally occurring chemical compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes three methoxy groups and a ketone group, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,10-Trimethoxy-7-oxoaporphine can be synthesized through various classical column chromatographic methods. The structure elucidation is primarily based on spectroscopic analysis, such as UV, NMR, and HR-ESI-MS . The synthetic route typically involves the extraction of the compound from natural sources, followed by purification and structural confirmation.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,2,10-Trimethoxy-7-oxoaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can introduce additional ketone groups, while reduction can convert ketones to alcohols.
Scientific Research Applications
1,2,10-Trimethoxy-7-oxoaporphine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of aporphine alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1,2,10-Trimethoxy-7-oxoaporphine involves targeting microtubules and mitochondria. The compound promotes tubulin polymerization into microtubules, disrupting the microtubule cytoskeleton network and causing cell cycle arrest in the G2/M phase. It also impairs mitochondrial bioenergetic function by causing ATP depletion and mitochondrial membrane depolarization. These effects lead to the activation of caspase-3 and caspase-9, triggering mitochondria-dependent apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-4,5-dioxo-6a,7-dehydroaporphine: Known for its cytotoxic activity against cancer cells.
8-Hydroxy-1,4,5-trimethoxy-7-oxoaporphine: Exhibits anticancer properties similar to 1,2,10-Trimethoxy-7-oxoaporphine.
Uniqueness
This compound is unique due to its specific combination of methoxy and ketone groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to simultaneously target microtubules and mitochondria sets it apart from other similar compounds .
Properties
CAS No. |
15562-42-2 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3 |
InChI Key |
NZCXSMMAVUXISH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



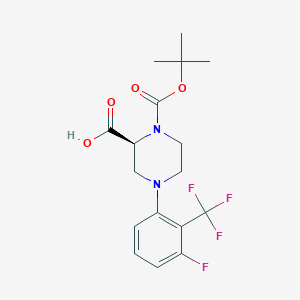

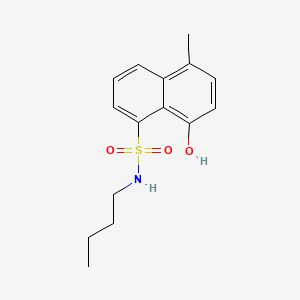


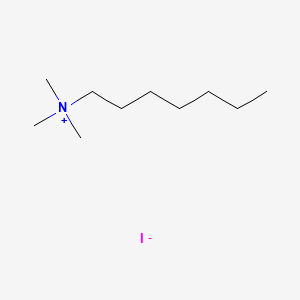
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
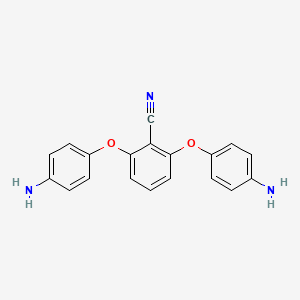
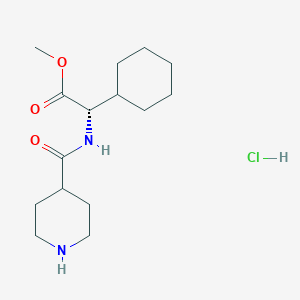
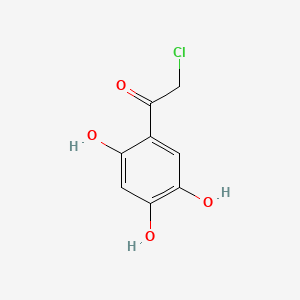
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)


